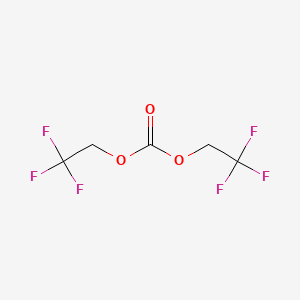

Bis(2,2,2-trifluoroethyl) Carbonate

概要

説明

Bis(2,2,2-trifluoroethyl) Carbonate is a useful research compound. Its molecular formula is C5H4F6O3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Flame Retardant Additive for Lithium-Ion Batteries :BTFC and its derivatives have been synthesized and used as flame retardant additives in lithium-ion batteries. For instance, Bis(2,2,2-Trifluoroethyl) ethylphosphonate, a derivative of BTFC, significantly suppresses the flammability of the electrolyte in lithium-ion batteries without impacting the electrochemical performance of the electrodes (Zhu et al., 2015).

Synthesis of Unsymmetrical Aliphatic Ureas :BTFC has been used in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. The process is efficient for both monosubstituted and functionalized alkyl amines and does not require special conditions like temperature control (Bogolubsky et al., 2014).

Fluorinated Electrolyte for High Voltage Lithium-Ion Cells :A fluorinated electrolyte mixture containing BTFC has shown promising performance in high-voltage lithium-ion cells. This mixture is used to enhance the cycling and storage performance of these cells (Xia et al., 2016).

Synthesis of Fluorinated Dialkyl Carbonates :BTFC has been synthesized from carbon dioxide, serving as an environmentally benign phosgene substitute. This synthesis demonstrates an effective use of carbon dioxide as a carbonyl source (Sugiyama et al., 2020).

Non-Isocyanate Polyurethane Synthesis :BTFC is involved in the synthesis of non-isocyanate polyurethanes (NIPUs) by reacting with diamines. This process offers an alternative to conventional polyurethanes, avoiding the use of toxic phosgene or isocyanates (Sheng et al., 2015).

Electrolytes for Electrochemical Capacitors :Modified electrolytes for electrochemical capacitors, including BTFC, have been explored to improve stability at higher voltages. These electrolytes demonstrate good retention of capacitance and reduced internal resistance, suggesting new strategies for enhancing the performance of supercapacitors (Krause et al., 2021).

Cross-Linked Polymeric Networks for Implant Applications :BTFC-based bis(cyclic carbonate) was synthesized and used as a cross-linker in poly(trimethylene carbonate) networks, showing potential for implant applications due to their high gel percentage, decomposition temperature, and good mechanical properties (Yang et al., 2013).

作用機序

Target of Action

Bis(2,2,2-trifluoroethyl) Carbonate, also known as DFDEC, is primarily used in the battery industry as a high-performance electrolyte additive . Its primary targets are the components of lithium-ion batteries, where it enhances performance and stability .

Mode of Action

DFDEC interacts with the components of the battery to form a LiF-rich solid electrolyte interphase (SEI) . This SEI layer is crucial for the performance of lithium-ion batteries as it allows for the efficient transport of lithium ions while preventing the direct contact of the electrolyte with the lithium metal, which can lead to detrimental side reactions .

Biochemical Pathways

The formation of the SEI layer is a key process in these batteries, affecting the overall efficiency and lifespan of the battery .

Pharmacokinetics

The term pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within an organism. DFDEC is known for its remarkable thermal and electrochemical stability, making it an excellent choice for use in high-temperature and high-voltage applications .

Result of Action

The primary result of DFDEC’s action within a lithium-ion battery is the enhancement of the battery’s performance and stability . By forming a LiF-rich SEI layer, DFDEC improves the cycle performance of lithium metal cells .

Action Environment

The action of DFDEC is influenced by the environmental conditions within the battery, including the temperature and voltage. Its high thermal and electrochemical stability make it suitable for use in high-temperature and high-voltage applications . Like all components of a battery, its performance can be affected by extreme conditions, such as very high temperatures or voltages, which can lead to degradation of the sei layer and other components of the battery .

Safety and Hazards

生化学分析

Biochemical Properties

Bis(2,2,2-trifluoroethyl) Carbonate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been found to interact with lithium ions in lithium metal cells, forming a lithium fluoride-rich solid electrolyte interphase. This interaction enhances the cycle performance of the cells by stabilizing the electrolyte and preventing degradation . Additionally, this compound exhibits excellent solubility and compatibility with other electrolyte components, further contributing to its effectiveness in biochemical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by stabilizing the electrolyte environment, which is crucial for maintaining cellular homeostasis. It has been observed that this compound can improve the cycle performance of lithium metal cells by forming a stable solid electrolyte interphase, which in turn affects cell signaling pathways and gene expression . The compound’s impact on cellular metabolism is also notable, as it helps maintain the integrity of the electrolyte, thereby ensuring efficient cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lithium ions and the formation of a lithium fluoride-rich solid electrolyte interphase. This interaction stabilizes the electrolyte and prevents degradation, thereby enhancing the performance of lithium metal cells . The compound’s high thermal and electrochemical stability also plays a crucial role in its mechanism of action, as it ensures the stability of the electrolyte environment under high-temperature and high-voltage conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability over extended periods, ensuring consistent performance in high-temperature and high-voltage applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances the performance and stability of lithium metal cells by forming a stable solid electrolyte interphase . At high doses, there may be potential toxic or adverse effects that need to be carefully monitored. Threshold effects observed in these studies indicate that maintaining the appropriate dosage is crucial for achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s role in forming a stable solid electrolyte interphase is facilitated by its interaction with lithium ions and other electrolyte components . These interactions influence metabolic flux and metabolite levels, contributing to the overall stability and performance of the electrolyte environment .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s excellent solubility and compatibility with other electrolyte components ensure its efficient transport and distribution within the cellular environment . This localization and accumulation are crucial for maintaining the stability and performance of the electrolyte .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization ensures that this compound can effectively interact with lithium ions and other electrolyte components, thereby stabilizing the electrolyte environment and enhancing cellular function .

特性

IUPAC Name |

bis(2,2,2-trifluoroethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLOZRDOFANZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30778861 | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-87-7 | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Bis(2,2,2-trifluoroethyl) Carbonate particularly useful in chemical synthesis?

A1: this compound stands out as a valuable reagent in organic synthesis due to its ability to act as a condensing agent. This property enables its effective use in one-pot parallel syntheses of unsymmetrical aliphatic ureas [, , ]. Notably, this procedure exhibits versatility with both monosubstituted and functionalized alkyl amines, eliminating the need for stringent conditions like controlled temperature, specific addition order, or rate control [].

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of electron-withdrawing trifluoroethyl groups in this compound significantly enhances its reactivity compared to standard diethyl carbonate []. This increased electrophilicity of the carbonyl group, alongside the excellent leaving ability of the trifluoroethyl alcohol, contributes to its efficacy in substitution reactions with primary alcohols and amines [].

Q3: What are the advantages of using this compound in reactions compared to similar reagents?

A3: A key advantage lies in the ease of product purification. The eliminated fluoroalkyl alcohols, characterized by weak product affinity and low boiling points, can be readily removed by simple evaporation, often below 100°C, with or without reduced pressure []. This simplifies the process and enhances product purity.

Q4: Can you elaborate on the application of this compound in lithium-ion battery technology?

A4: this compound shows promise as a co-solvent in high-voltage, stable electrolytes for lithium-ion batteries, particularly those employing nickel-rich cathode materials like LiNi0.8Mn0.1Co0.1O2 (NMC811) [, , , , ].

Q5: How does this compound contribute to improved battery performance?

A5: When incorporated into the electrolyte, this compound enhances its oxidation stability, a crucial factor in mitigating capacity degradation at high voltages [, , ]. This stability stems from the inherent resistance to oxidation provided by the fluorine atoms in its structure [].

Q6: Are there any specific advantages of this compound over other fluorinated carbonates in battery applications?

A6: Research suggests that while this compound doesn't significantly impact the solid electrolyte interphase (SEI) formation on the negative electrode during battery formation, it may not be as effective as some other fluorinated carbonates like difluoroethylene carbonate in enhancing coulombic efficiency or reducing capacity slippage [].

Q7: What are the limitations of using this compound in high-voltage lithium-ion batteries?

A7: Studies indicate that at high operating voltages (e.g., 4.4 V), batteries utilizing this compound, even with its promising capacity retention, can generate unacceptable levels of gas []. This highlights the need for further research to address this limitation and unlock its full potential in high-voltage applications.

Q8: How is this compound synthesized?

A8: this compound can be synthesized directly from carbon dioxide by nucleophilic addition of 2,2,2-trifluoroethanol, followed by a reaction with 2,2,2-trifluoroethyl triflate []. It can also be synthesized through the transesterification of another fluorinated carbonate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)